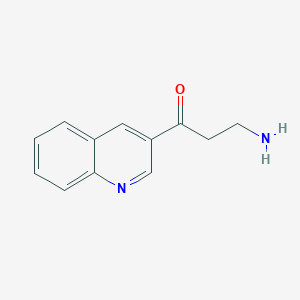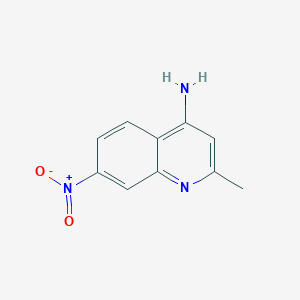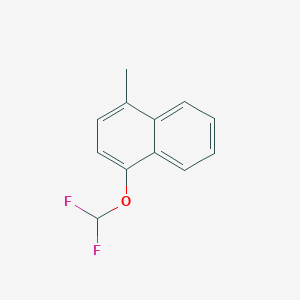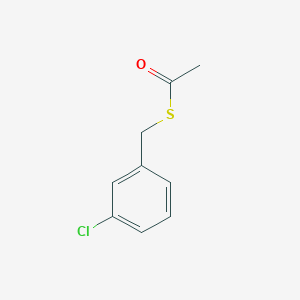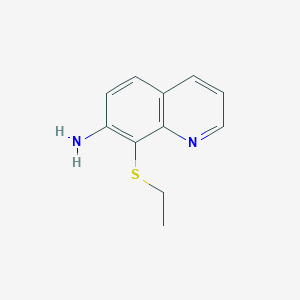
(2Z)-2-hydroxyimino-N-(1H-indazol-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-hidroxiimino-N-(1H-indazol-6-il)acetamida es un compuesto químico que pertenece a la clase de los derivados de oxima. Se caracteriza por la presencia de un grupo hidroxiimino unido a una parte de acetamida, con un sistema cíclico de indazol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de (2Z)-2-hidroxiimino-N-(1H-indazol-6-il)acetamida generalmente implica los siguientes pasos:
Formación del derivado de indazol: El material de partida, 1H-indazol, se somete a nitración para introducir un grupo nitro en la posición 6. Esto va seguido de una reducción para obtener la amina correspondiente.
Formación de oxima: La amina luego se hace reaccionar con clorhidrato de hidroxilamina en presencia de una base para formar el grupo hidroxiimino.
Formación de acetamida: El intermedio hidroxiimino se aciló utilizando anhídrido acético para producir (2Z)-2-hidroxiimino-N-(1H-indazol-6-il)acetamida.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar la optimización de la ruta sintética anterior para mejorar el rendimiento y la pureza. Esto incluye el uso de catalizadores eficientes, condiciones de reacción controladas y técnicas de purificación como recristalización o cromatografía.
Tipos de reacciones:
Oxidación: El grupo hidroxiimino puede sufrir oxidación para formar el compuesto nitroso correspondiente.
Reducción: El grupo hidroxiimino se puede reducir a una amina.
Sustitución: El anillo de indazol puede participar en reacciones de sustitución electrofílica.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio o peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Se pueden emplear reactivos electrófilos como halógenos o cloruros de sulfonilo.
Principales productos:
Oxidación: Formación de derivados de nitroso.
Reducción: Formación de derivados de amina.
Sustitución: Formación de derivados de indazol sustituidos.
Aplicaciones Científicas De Investigación
(2Z)-2-hidroxiimino-N-(1H-indazol-6-il)acetamida tiene varias aplicaciones en la investigación científica:
Química: Utilizado como un bloque de construcción en la síntesis de moléculas más complejas.
Biología: Estudiado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Investigado por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de fármacos.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de (2Z)-2-hidroxiimino-N-(1H-indazol-6-il)acetamida implica su interacción con dianas moleculares específicas. El grupo hidroxiimino puede formar enlaces de hidrógeno con macromoléculas biológicas, influyendo en su función. El sistema cíclico de indazol puede interactuar con enzimas o receptores, modulando su actividad. Estas interacciones pueden provocar diversos efectos biológicos, como la inhibición de la actividad enzimática o la alteración de las vías de señalización celular.
Compuestos similares:
- (2Z)-2-hidroxiimino-N-(1H-indazol-5-il)acetamida
- (2Z)-2-hidroxiimino-N-(1H-indazol-7-il)acetamida
- (2Z)-2-hidroxiimino-N-(1H-bencimidazol-6-il)acetamida
Comparación:
- Diferencias estructurales: La posición del grupo hidroxiimino y el patrón de sustitución en el anillo de indazol pueden variar entre estos compuestos.
- Actividad biológica: Estas diferencias estructurales pueden conducir a variaciones en la actividad biológica y la especificidad hacia los objetivos moleculares.
- Reactividad química: La reactividad de estos compuestos en reacciones químicas puede diferir según los efectos electrónicos y estéricos de los sustituyentes.
Comparación Con Compuestos Similares
- (2Z)-2-hydroxyimino-N-(1H-indazol-5-yl)acetamide
- (2Z)-2-hydroxyimino-N-(1H-indazol-7-yl)acetamide
- (2Z)-2-hydroxyimino-N-(1H-benzimidazol-6-yl)acetamide
Comparison:
- Structural Differences: The position of the hydroxyimino group and the substitution pattern on the indazole ring can vary among these compounds.
- Biological Activity: These structural differences can lead to variations in biological activity and specificity towards molecular targets.
- Chemical Reactivity: The reactivity of these compounds in chemical reactions may differ based on the electronic and steric effects of the substituents.
Propiedades
Fórmula molecular |
C9H8N4O2 |
|---|---|
Peso molecular |
204.19 g/mol |
Nombre IUPAC |
(2Z)-2-hydroxyimino-N-(1H-indazol-6-yl)acetamide |
InChI |
InChI=1S/C9H8N4O2/c14-9(5-11-15)12-7-2-1-6-4-10-13-8(6)3-7/h1-5,15H,(H,10,13)(H,12,14)/b11-5- |
Clave InChI |
QJNXMFYLQNNWGL-WZUFQYTHSA-N |
SMILES isomérico |
C1=CC2=C(C=C1NC(=O)/C=N\O)NN=C2 |
SMILES canónico |
C1=CC2=C(C=C1NC(=O)C=NO)NN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



